molecular formula C18H21N5O2S B2723868 N-(4-methoxyphenyl)-2-[(5-propyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide CAS No. 877815-63-9

N-(4-methoxyphenyl)-2-[(5-propyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

Cat. No. B2723868
CAS RN: 877815-63-9
M. Wt: 371.46
InChI Key: RFBZTVZFWMMSTP-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-2-[(5-propyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C18H21N5O2S and its molecular weight is 371.46. The purity is usually 95%.
BenchChem offers high-quality N-(4-methoxyphenyl)-2-[(5-propyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-methoxyphenyl)-2-[(5-propyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Agents Development

The modification of chemical structures similar to N-(4-methoxyphenyl)-2-[(5-propyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide has been explored for their potential as anticancer agents. For instance, a study on derivatives of acetamide and triazole compounds demonstrated remarkable anticancer effects and reduced toxicity when orally administered. These compounds exhibited potent antiproliferative activities against various human cancer cell lines, suggesting their utility as effective anticancer agents with low toxicity (Xiao-meng Wang et al., 2015).

Antimicrobial Applications

Synthesis and structural elucidation of acetamide derivatives containing the 1,2,4-triazole ring system have shown a wide range of pharmaceutical activities, including antimicrobial effects. These compounds have been screened for their in-vitro antibacterial, antifungal, and anti-tuberculosis activity, highlighting the versatility of triazole-based structures in developing new antimicrobial agents (B. MahyavanshiJyotindra et al., 2011).

Enzyme Inhibition for Therapeutic Targets

Compounds structurally related to N-(4-methoxyphenyl)-2-[(5-propyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide have been synthesized and evaluated for their inhibition potential against various enzymes, indicating their potential in therapeutic applications. For example, synthesized compounds were tested for their inhibition against bovine carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase enzymes, showing good activity and suggesting their role in the design of enzyme inhibitors for therapeutic use (N. Virk et al., 2018).

Intermediate for Dye and Pharmaceutical Synthesis

The acetamide moiety, similar to that in the specified chemical, is a general functional group present in many natural and pharmaceutical products. Research into compounds like N-(3-Amino-4-methoxyphenyl)acetamide, an important intermediate for the production of azo disperse dyes, showcases the utility of these molecules in synthesizing industrially significant compounds (Zhang Qun-feng, 2008).

Antioxidant and Anti-inflammatory Properties

Research on heterocyclic compounds, including oxadiazole and pyrazoles, has focused on evaluating their toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. These studies highlight the potential of structurally complex acetamide derivatives in contributing to the development of new therapeutic agents with antioxidant and anti-inflammatory properties (M. Faheem, 2018).

properties

IUPAC Name

N-(4-methoxyphenyl)-2-[(5-propyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O2S/c1-3-6-16-20-21-18(23(16)22-11-4-5-12-22)26-13-17(24)19-14-7-9-15(25-2)10-8-14/h4-5,7-12H,3,6,13H2,1-2H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFBZTVZFWMMSTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN=C(N1N2C=CC=C2)SCC(=O)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methoxyphenyl)-2-[(5-propyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

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